molecular formula C11H15Cl2NO B13895337 1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride CAS No. 16264-84-9

1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride

Cat. No.: B13895337
CAS No.: 16264-84-9
M. Wt: 248.15 g/mol
InChI Key: NEQJFELBKVLEBI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride is a chemical compound primarily used in research and development. It is known for its unique structure and properties, making it a valuable tool in various scientific fields .

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride involves several steps. The primary synthetic route includes the reaction of 2-chlorobenzaldehyde with dimethylamine and a suitable reducing agent. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

16264-84-9

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12;/h3-6H,7-8H2,1-2H3;1H

InChI Key

NEQJFELBKVLEBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1Cl.Cl

Origin of Product

United States

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